molecular formula C14H11F3N2O3S B2423346 3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid CAS No. 692287-41-5

3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid

Cat. No. B2423346
CAS RN: 692287-41-5
M. Wt: 344.31
InChI Key: FFENGIRYCKWMGB-UHFFFAOYSA-N
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Description

“3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid” is a chemical compound with the CAS Number: 692287-41-5 . It has a molecular weight of 344.31 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of this compound is C14H11F3N2O3S . The InChI Code is 1S/C14H11F3N2O3S/c15-14(16,17)10-8-11(20)19(9-4-2-1-3-5-9)13(18-10)23-7-6-12(21)22/h1-5,8H,6-7H2,(H,21,22) .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 437.8±55.0 °C and a predicted density of 1.45±0.1 g/cm3 . The pKa is predicted to be 4.11±0.10 .

Scientific Research Applications

Catalysis and Synthesis

  • The compound has been used in catalysis, specifically in the synthesis of other chemical compounds. For instance, Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a related compound, has been employed as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding significant results without losing catalytic activity (Tayebi et al., 2011).

Structural Characterization and Inhibition Studies

  • The structure of derivatives of this compound has been characterized, providing insights into their potential as inhibitors. For example, derivatives have been analyzed for their inhibitory potential against the human dihydrofolate reductase (DHFR) enzyme, an important target in cancer therapy (Al-Wahaibi et al., 2021).

Heterocyclization and Antibacterial Properties

  • The compound has been involved in heterocyclization reactions, leading to the formation of various derivatives with potential antibacterial properties (Frolova et al., 2016).

Antileukotrienic Agent Synthesis

  • It has been used in the synthesis of potential antileukotrienic agents. For instance, derivatives like VUFB 20609 and VUFB 20584 were synthesized as potential antileukotrienic drugs and evaluated for their in-vitro cytotoxicity and antiplatelet activity (Jampílek et al., 2004).

Antifolate Inhibitors

  • Derivatives of this compound have been explored as nonclassical antifolate inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. These derivatives have shown potential as antitumor and antibacterial agents (Gangjee et al., 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-[6-oxo-1-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c15-14(16,17)10-8-11(20)19(9-4-2-1-3-5-9)13(18-10)23-7-6-12(21)22/h1-5,8H,6-7H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFENGIRYCKWMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid

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